molecular formula C15H16N6OS2 B15011075 4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B15011075
M. Wt: 360.5 g/mol
InChI Key: YHDSVRLKGAMOPM-UHFFFAOYSA-N
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Description

4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps. One common method starts with the preparation of 1,3-benzothiazole derivatives, which are then reacted with various reagents to introduce the sulfanyl and morpholinyl groups. The final step involves the formation of the triazin-2-amine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may enhance the activity of inhibitory neurotransmitters or inhibit the activity of excitatory neurotransmitters, thereby exerting anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C15H16N6OS2

Molecular Weight

360.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H16N6OS2/c16-13-18-12(19-14(20-13)21-5-7-22-8-6-21)9-23-15-17-10-3-1-2-4-11(10)24-15/h1-4H,5-9H2,(H2,16,18,19,20)

InChI Key

YHDSVRLKGAMOPM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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